molecular formula C13H20ClNO4S B6750916 3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide

3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide

Cat. No.: B6750916
M. Wt: 321.82 g/mol
InChI Key: JCGOVVBWIRHXAM-UHFFFAOYSA-N
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Description

3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a chloro group, a hydroxy group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 5-hydroxy-2,2-dimethylpentylamine, and benzenesulfonyl chloride.

    Formation of Intermediate: The initial step involves the reaction of 3-chlorophenol with benzenesulfonyl chloride in the presence of a base like pyridine to form 3-chloro-2-hydroxybenzenesulfonyl chloride.

    Amidation Reaction: The intermediate is then reacted with 5-hydroxy-2,2-dimethylpentylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential anti-inflammatory and antimicrobial properties. Its ability to inhibit certain enzymes makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The benzenesulfonamide moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2-hydroxybenzenesulfonamide
  • 2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide
  • 3-chloro-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide

Uniqueness

3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide is unique due to the presence of both chloro and hydroxy groups on the benzene ring, combined with the 5-hydroxy-2,2-dimethylpentyl side chain. This combination of functional groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

3-chloro-2-hydroxy-N-(5-hydroxy-2,2-dimethylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO4S/c1-13(2,7-4-8-16)9-15-20(18,19)11-6-3-5-10(14)12(11)17/h3,5-6,15-17H,4,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGOVVBWIRHXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCO)CNS(=O)(=O)C1=C(C(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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